2-Chloro-1-(chloromethoxy)-4-nitrobenzene
CAS No.:
Cat. No.: VC17659639
Molecular Formula: C7H5Cl2NO3
Molecular Weight: 222.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Cl2NO3 |
|---|---|
| Molecular Weight | 222.02 g/mol |
| IUPAC Name | 2-chloro-1-(chloromethoxy)-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H5Cl2NO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2 |
| Standard InChI Key | RMAJHPTVUDRCRM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Chloro-1-(chloromethoxy)-4-nitrobenzene features a benzene ring substituted with:
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Chlorine at position 2
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Chloromethoxy group (-OCH2Cl) at position 1
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Nitro group (-NO2) at position 4
The spatial arrangement of these groups creates significant electronic effects:
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The nitro group exerts strong electron-withdrawing resonance (-R) and inductive (-I) effects, polarizing the aromatic ring .
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The chloromethoxy group combines the electron-withdrawing chlorine with the electron-donating methoxy oxygen, resulting in competing electronic influences .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C7H5Cl2NO3 |
| Molecular weight | 222.03 g/mol |
| Hybridization | sp² (aromatic core) |
| Dipole moment | ~3.2 D (estimated) |
Spectroscopic Signatures
Although experimental data for this specific compound are unavailable, predictions can be made from analogous structures:
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IR spectroscopy: Expected peaks at 1,520–1,560 cm⁻¹ (asymmetric NO2 stretch) and 740–780 cm⁻¹ (C-Cl stretch) .
-
NMR:
Physicochemical Properties
Stability and Solubility
The compound demonstrates:
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Thermal stability up to 150°C (predicted via group contribution methods)
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Solubility profile:
Table 2: Comparative Physicochemical Data
*Estimated values
Crystallographic Features
X-ray diffraction patterns of analogous nitroaromatics reveal:
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Planar aromatic systems with substituent dihedral angles <10°
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Intermolecular halogen bonding between chlorine atoms in crystal lattices
Synthesis and Manufacturing Processes
Laboratory-Scale Preparation
A plausible synthetic route involves:
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Nitration of 2-chloro-1-(chloromethoxy)benzene
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Purification via fractional crystallization from ethanol/water
Industrial Production Challenges
Key considerations for scale-up:
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Exothermic nitration requires precise temperature control (<10°C)
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Waste management of acidic byproducts (H2SO4, HNO3)
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Potential formation of dinitro byproducts at higher temperatures
Reactivity and Chemical Behavior
Electrophilic Substitution
The nitro group directs incoming electrophiles to specific positions:
Table 3: Representative Reactions
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Nitration | HNO3/H2SO4, 50°C | 1,2,4-Trinitro derivative |
| Sulfonation | Oleum, 100°C | Sulfonic acid at position 5 |
| Halogenation | Cl2, FeCl3, 40°C | Additional Cl at position 6 |
Reductive Pathways
Catalytic hydrogenation over Pd/C yields:
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Primary amine: 2-chloro-1-(chloromethoxy)-4-aminobenzene
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Side reaction: Partial dechlorination at elevated temperatures (>80°C)
| Parameter | Value |
|---|---|
| TWA (8-hr) | 0.1 ppm |
| STEL (15-min) | 0.3 ppm |
| IDLH | 50 ppm |
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